2-(Cyclohexyloxy)acetic acid

Descripción general

Descripción

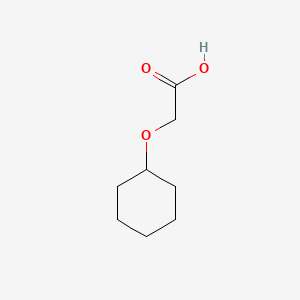

2-(Cyclohexyloxy)acetic acid is an organic compound with the molecular formula C8H14O3 It is characterized by the presence of a cyclohexyloxy group attached to an acetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(Cyclohexyloxy)acetic acid can be synthesized through the Williamson ether synthesis. This involves the reaction of cyclohexanol with chloroacetic acid in the presence of a base, typically sodium or potassium hydroxide. The reaction proceeds as follows:

- Cyclohexanol reacts with chloroacetic acid.

- The reaction mixture is heated under reflux conditions.

- The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as copper-based catalysts, can enhance the reaction rate and selectivity. The product is typically isolated through distillation and further purified to meet the required specifications.

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or basic conditions. A notable application is the synthesis of allyl cyclohexoxyacetate , a compound used in fragrance and polymer industries.

Key Reaction Conditions

| Reactant | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|

| Allyl alcohol | Sulfuric acid | 50–140°C | 84–86% (400 Pa) | , |

| Cyclohexanol | KOH/NaOH | Reflux | 75–90% |

-

Mechanism : Acid-catalyzed nucleophilic acyl substitution. The hydroxyl group of the alcohol attacks the carbonyl carbon, followed by proton transfer and elimination of water.

-

Industrial Methods : Continuous flow reactors with copper-based catalysts enhance reaction efficiency ( ).

Substitution Reactions

The cyclohexyloxy group participates in nucleophilic substitutions, particularly under basic conditions.

Example Reaction :

Notable Findings :

-

Reactions with diols (e.g., cyclohexane-1,2-diol) yield chloroacetates via intermediate acetoxonium ions ( ).

-

Steric hindrance from the cyclohexyl group directs regioselectivity in substitutions ( ).

Oxidation

The compound oxidizes to form cyclohexanone or carboxylic acid derivatives using agents like KMnO₄ or CrO₃.

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid group to a primary alcohol:

Selectivity : Reduction primarily targets the acid group, leaving the ether intact.

Photoredox-Catalyzed Reactions

Under visible light, the compound participates in deoxydisulfuration reactions with thiols.

Conditions :

Transesterification

Industrial synthesis of cyclohexyloxy allyl acetate involves transesterification of ethyl phenoxyacetate:

Reaction Equation :

Optimized Parameters :

| Catalyst | Temperature | Pressure | Time | Yield |

|---|---|---|---|---|

| K₂CO₃ | 60–200°C | 0.5–10 MPa | 4–40 h | >90% |

Aplicaciones Científicas De Investigación

Chemistry

2-(Cyclohexyloxy)acetic acid serves as a versatile building block in organic synthesis. It is utilized in various chemical reactions including:

- Esterification: Forms esters with alcohols, which can be further investigated for specific properties.

- Oxidation and Reduction Reactions: Can be transformed into ketones or alcohols depending on the reaction conditions.

Biology

The compound exhibits notable interactions with biological systems:

- Enzyme Modulation: It influences enzymatic reactions, particularly those involved in metabolic pathways. Studies indicate that it may act as both a substrate and an inhibitor for enzymes like acyl-CoA synthetase.

- Cellular Effects: Alters cell signaling pathways and gene expression, impacting processes such as glycolysis and fatty acid oxidation.

Medicine

Research highlights the therapeutic potential of this compound:

- Anti-inflammatory Properties: Demonstrates significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, leading to reduced inflammatory mediators such as prostaglandins .

Table 1: COX Inhibition Data

| Compound | COX-1 IC (µM) | COX-2 IC (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 9.03 ± 0.15 | 0.06 ± 0.01 | 150.50 |

| Mefenamic Acid | 1.98 ± 0.02 | 0.05 ± 0.02 | 39.60 |

| Celecoxib | 298.6 | 0.05 ± 0.02 | - |

This table illustrates the compound's selectivity for COX-2 over COX-1, suggesting a favorable safety profile for gastrointestinal health.

Industry

In industrial applications, it is used as an intermediate in the synthesis of specialty chemicals and other compounds. Its ability to form esters makes it valuable in producing various chemical products.

Case Studies and Research Findings

In Vivo Studies:

Animal model studies have shown that administration of this compound significantly reduces paw edema, indicating effective anti-inflammatory action. Measurements of paw thickness and weight further support its therapeutic promise in treating inflammatory disorders.

Toxicological Assessments:

Safety profiles established through assessments of liver enzymes (AST and ALT), renal function markers (creatinine and urea), and histological examinations suggest minimal toxicity at therapeutic doses. This supports further investigation into clinical applications.

Comparative Analysis:

Compared to other nonsteroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid and celecoxib, this compound exhibits superior selectivity for COX-2 with a lower risk of gastrointestinal side effects.

Mecanismo De Acción

The mechanism of action of 2-(Cyclohexyloxy)acetic acid involves its interaction with specific molecular targets. The cyclohexyloxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Cyclohexyloxy)ethanol

- 2-(Octyloxy)acetic acid

- 2-(Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid

Uniqueness

2-(Cyclohexyloxy)acetic acid is unique due to its specific combination of a cyclohexyloxy group and an acetic acid moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Actividad Biológica

2-(Cyclohexyloxy)acetic acid, a compound with the CAS number 71995-54-5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, particularly focusing on its anti-inflammatory properties and interactions with cyclooxygenase (COX) enzymes, as well as its implications in therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 198.26 g/mol

This compound features a cyclohexyl group attached to an acetic acid moiety, which is significant for its biological activity.

Anti-inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. A study highlighted its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins, which are crucial mediators in inflammatory processes. The compound demonstrated significant inhibition of COX-2 activity, which is often associated with inflammatory conditions.

Table 1: COX Inhibition Data for this compound

| Compound | COX-1 IC (µM) | COX-2 IC (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 9.03 ± 0.15 | 0.06 ± 0.01 | 150.50 |

| Mefenamic Acid | 1.98 ± 0.02 | 0.05 ± 0.02 | 39.60 |

| Celecoxib | 298.6 | 0.05 ± 0.02 | - |

The selectivity index (SI) indicates that this compound is a potent selective inhibitor of COX-2 compared to COX-1, suggesting a favorable safety profile for gastrointestinal health .

The mechanism by which this compound exerts its effects primarily involves the inhibition of the COX enzymes, particularly COX-2, leading to decreased synthesis of inflammatory mediators such as prostaglandins. Molecular modeling studies suggest that the compound interacts effectively with the active site of COX-2, enhancing its selectivity over COX-1 .

Case Studies and Research Findings

A comprehensive evaluation of various studies provides insights into the therapeutic potential of this compound:

- In Vivo Studies : In animal models, administration of this compound resulted in a significant reduction in paw edema, indicating effective anti-inflammatory action. Measurements showed a reduction in paw thickness and weight, reinforcing its therapeutic promise in treating inflammatory disorders .

- Toxicological Assessments : Safety profiles were established through assessments of liver enzymes (AST and ALT), renal function markers (creatinine and urea), and histological examinations of vital organs post-treatment. Results indicated minimal toxicity at therapeutic doses, supporting further investigation into clinical applications .

- Comparative Analysis : When compared to other NSAIDs like mefenamic acid and celecoxib, this compound exhibited superior selectivity for COX-2 with a lower risk of gastrointestinal side effects, making it a candidate for safer anti-inflammatory therapies .

Propiedades

IUPAC Name |

2-cyclohexyloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-8(10)6-11-7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLVMRZULJWHGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70222272 | |

| Record name | Cyclohexoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71995-54-5 | |

| Record name | Cyclohexoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071995545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Cyclohexyloxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.